molecular formula C14H17NO2 B2868973 3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287316-36-1

3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2868973
CAS No.: 2287316-36-1
M. Wt: 231.295
InChI Key: ONQPMZPQFFASCL-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]bicyclo[111]pentane-1-carboxylic acid is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-15(2)11-5-3-10(4-6-11)13-7-14(8-13,9-13)12(16)17/h3-6H,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQPMZPQFFASCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then functionalized to introduce the desired substituents.

    Introduction of the dimethylamino group: This step involves the substitution of a suitable leaving group with a dimethylamino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the substituents.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of the bicyclo[1.1.1]pentane core makes this compound useful in the design of new materials with specific properties, such as high strength or flexibility.

    Organic Synthesis: This compound can serve as a building block for the synthesis of more complex molecules, providing a versatile starting point for various synthetic pathways.

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bicyclo[1.1.1]pentane core can provide a rigid framework that enhances binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and physical properties.

    Adamantane derivatives: Adamantane is another three-dimensional hydrocarbon that is often compared to bicyclo[1.1.1]pentane due to its similar rigidity and stability.

Uniqueness

3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the dimethylamino group and the carboxylic acid functionality, which provide specific chemical reactivity and potential biological activity. The combination of these features with the bicyclo[1.1.1]pentane core makes this compound particularly interesting for various applications.

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